molecular formula C19H28N2O3S B5641073 1-(methoxyacetyl)-N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-3-piperidinecarboxamide

1-(methoxyacetyl)-N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-3-piperidinecarboxamide

Cat. No. B5641073
M. Wt: 364.5 g/mol
InChI Key: REJDHJNGLQIKTO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar piperidine derivatives often involves multi-step chemical processes, combining various starting materials in the presence of catalysts or specific conditions to introduce the desired functional groups and molecular architecture. For instance, the preparation of certain piperidine derivatives with high affinity for acetylcholinesterase (AChE) has been described, where substituents are strategically placed to enhance activity and selectivity (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of compounds like 1-(methoxyacetyl)-N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-3-piperidinecarboxamide is characterized by specific functional groups attached to a piperidine core. This structure is pivotal in determining the compound's interaction with biological targets. Structural studies often utilize techniques such as NMR and X-ray crystallography to elucidate the conformation and orientation of these molecules (Khan et al., 2013).

Chemical Reactions and Properties

Piperidine derivatives can undergo a variety of chemical reactions, including substitutions, additions, and cyclizations, depending on the functional groups present. These reactions are crucial for modifying the compound's biological activity or physicochemical properties. The ability to undergo specific chemical transformations allows for the generation of a diverse library of analogs for further evaluation (Buggle et al., 1978).

properties

IUPAC Name

1-(2-methoxyacetyl)-N-methyl-N-[2-(4-methylphenyl)sulfanylethyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S/c1-15-6-8-17(9-7-15)25-12-11-20(2)19(23)16-5-4-10-21(13-16)18(22)14-24-3/h6-9,16H,4-5,10-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJDHJNGLQIKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCN(C)C(=O)C2CCCN(C2)C(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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